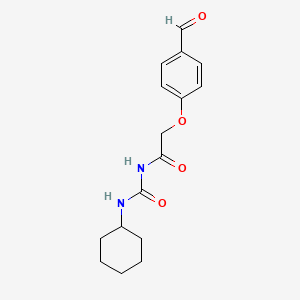

N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c19-10-12-6-8-14(9-7-12)22-11-15(20)18-16(21)17-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H2,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSSPYVZIDRHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide typically involves the following steps:

Formation of 4-formylphenoxyacetic acid: This can be achieved by reacting 4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Amidation Reaction: The 4-formylphenoxyacetic acid is then reacted with cyclohexyl isocyanate to form this compound. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the formyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: 2-(4-carboxyphenoxy)acetamide.

Reduction: 2-(4-hydroxyphenoxy)acetamide.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials with specific properties.

Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyclohexylcarbamoyl group can enhance binding affinity through hydrophobic interactions, while the formylphenoxy group can participate in hydrogen bonding or electrostatic interactions with the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

The nature of the N-substituent significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Synthetic Utility : Chlorophenyl and methoxyphenyl analogs are widely used to generate ligands or porphyrins, suggesting the target compound could serve similar roles .

Anti-Cancer Activity

- Phenoxy acetamides with quinazoline-sulfonyl groups (e.g., compounds 38–40 in ) show IC₅₀ values <10 µM against HCT-116, MCF-7, and PC-3 cell lines .

- Chalcone-acetamide hybrids (e.g., ) exhibit anti-proliferative activity via α,β-unsaturated ketone motifs, but the target compound lacks this feature .

Antimicrobial Activity

- Thiazolidinone-acetamide derivatives (e.g., 4a–e in ) display MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Benzo[d]thiazole-sulfonyl acetamides (e.g., compounds 47–50 in ) show broad-spectrum antifungal activity .

However, its formyl group could enable further functionalization to enhance bioactivity .

Key Challenges :

- Lower yields in chlorophenyl analogs (41.5%) may reflect steric hindrance, whereas the cyclohexylcarbamoyl group in the target compound could pose similar synthetic challenges .

Biological Activity

N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound can be represented by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 278.31 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its cytotoxic effects against cancer cell lines, anti-inflammatory properties, and potential as a therapeutic agent.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects on several cancer cell lines. For instance, it exhibited significant inhibitory activity against MCF7 (breast cancer) and HEP2 (laryngeal cancer) cells. The IC values for these cell lines were reported as follows:

| Compound | IC (µg/mL) | Cell Line |

|---|---|---|

| This compound | 9.5 (MCF7), 12 (HEP2) | Cancer Cells |

| Doxorubicin | 5.5 (MCF7), 11 (HEP2) | Cancer Cells |

These values indicate that the compound's efficacy is comparable to that of doxorubicin, a well-known chemotherapeutic agent .

The mechanism by which this compound induces cytotoxicity involves several pathways:

- Induction of Apoptosis : The compound triggers apoptotic pathways by activating pro-apoptotic proteins such as BAX while inhibiting anti-apoptotic proteins like Bcl-2. This shift in protein expression promotes cell death in cancerous cells .

- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound resulted in cell cycle arrest at the G0/G1 and G2/M phases in MCF7 and HEP2 cells, respectively .

- Inhibition of Inflammatory Mediators : The compound significantly down-regulated the expression of inflammatory cytokines such as IL-6 and COX-2, which are often implicated in tumor progression .

Study on MCF7 and HEP2 Cells

A detailed study assessed the effects of this compound on MCF7 and HEP2 cells. The key findings included:

- Caspase Activation : Treatment resulted in increased activation of caspases 8 and 9, essential for the apoptotic process.

- Reduction in Migration : The compound inhibited the migration capacity of MCF7 and HEP2 cells in wound healing assays, suggesting its potential to prevent metastasis .

In Vivo Studies

While most studies focus on in vitro assays, preliminary in vivo studies are necessary to evaluate the therapeutic potential fully. Future research should explore the pharmacokinetics and toxicity profiles of this compound in animal models.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-component reactions using a 4-formylphenoxy acetamide core. For example, coupling 4-formylphenol derivatives with cyclohexylcarbamoyl groups via nucleophilic substitution or condensation reactions. Key steps include:

- Activation : Use of catalysts like piperidine in ethanol/dioxane mixtures to facilitate condensation .

- Functionalization : Introducing the cyclohexylcarbamoyl group via carbodiimide-mediated coupling or direct aminolysis.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the formyl group (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.8–8.2 ppm for formylphenoxy), cyclohexyl protons (δ 1.2–2.1 ppm), and amide NH (δ 9.5–10.0 ppm) .

- ¹³C NMR : Carbonyl carbons (amide C=O at ~168 ppm, formyl C=O at ~190 ppm) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What structural features influence its chemical reactivity?

- Methodological Answer :

- Formyl Group : Participates in nucleophilic additions (e.g., Schiff base formation) and redox reactions (e.g., oxidation to carboxylic acid under KMnO₄) .

- Cyclohexylcarbamoyl Group : Enhances lipophilicity, affecting membrane permeability in biological assays. Steric hindrance from the cyclohexyl ring may slow enzymatic degradation .

- Phenoxy Linker : Stabilizes conjugation via resonance, influencing electronic properties and binding to biological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing cyclohexyl with phenyl or alkyl groups) to assess impact on activity.

- Activity Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase inhibition). Example SAR table:

| Derivative | Substituent (R) | COX-2 Inhibition (IC₅₀, μM) |

|---|---|---|

| Parent | Cyclohexyl | 12.3 ± 1.2 |

| Analog 1 | Phenyl | 28.7 ± 2.1 |

| Analog 2 | Methyl | >50 |

- Key Insight : Bulkier groups (e.g., cyclohexyl) improve target binding, while polar groups reduce activity .

Q. What mechanisms explain its enzyme inhibition properties?

- Methodological Answer :

- Covalent Binding : The formyl group forms Schiff bases with lysine residues in enzyme active sites (e.g., COX-2), confirmed via X-ray crystallography .

- Hydrophobic Interactions : Cyclohexyl group binds to nonpolar pockets, stabilizing enzyme-inhibitor complexes (docking simulations with AutoDock Vina) .

- Kinetic Studies : Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition modes .

Q. How to resolve contradictions in biological assay data (e.g., varying IC₅₀ across studies)?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH (7.4 for physiological conditions), and cell line (e.g., HepG2 vs. HeLa) .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = −log(IC₅₀)) to identify outliers .

Q. What in silico approaches predict its pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and hERG cardiotoxicity .

- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns MD runs in GROMACS) to assess residence time .

- Toxicity Screening : Use ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., formyl group reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.